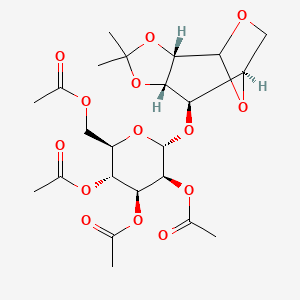

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano

Description

This compound is a highly functionalized mannose derivative characterized by a 1,6-anhydro bridge, a 2,3-O-isopropylidene protecting group, and a 4-O-linked acetylated α-D-mannopyranosyl residue. The 1,6-anhydro bridge imposes conformational rigidity, stabilizing the β-D-mannopyranose core in a $ ^1C_4 $ chair conformation . The isopropylidene group at C2/C3 enhances steric protection during glycosylation reactions, while the tetra-O-acetylated α-D-mannopyranosyl substituent at C4 introduces branching and modulates solubility and reactivity . This compound is typically synthesized via regioselective glycosylation strategies, such as the activation of a mannopyranosyl donor (e.g., thioglycosides or oxazoline derivatives) under Lewis acid catalysis (e.g., BF₃·Et₂O) .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBVUORQLNNAB-NFDGPPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747042 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67591-05-3 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Glycosyl Donor

The donor, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate, is synthesized in two steps:

Glycosylation Reaction

The glycosylation is performed under mild Lewis acid catalysis:

-

Donor : 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (1.05 equiv)

-

Acceptor : 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose (1 equiv)

-

Catalyst : Trimethylsilyl triflate (TMSOTf, 0.1 equiv)

-

Conditions : Anhydrous CH₂Cl₂, −15°C, 2 hours

The reaction proceeds with exclusive α-selectivity due to the neighboring group participation of the 2-O-acetyl group, forming the desired 4-O-α-linkage.

Global Deprotection and Anhydro Bridge Formation

After glycosylation, the 1,6-anhydro bridge is introduced via acid-mediated cyclization:

-

Removal of Isopropylidene Group : Treatment with 80% aqueous acetic acid at 50°C for 3 hours cleaves the 2,3-O-isopropylidene group.

-

Cyclization : The exposed 6-hydroxyl attacks the anomeric carbon under mild acidic conditions (0.1 M HCl in THF, 25°C, 12 hours), forming the 1,6-anhydro bridge.

-

Acetylation : The remaining hydroxyl groups are acetylated using acetic anhydride and pyridine to yield the fully protected product.

Optimization and Challenges

Key optimizations in the synthesis include:

Temperature Control in Glycosylation

Maintaining the reaction at −15°C prevents β-side product formation, ensuring >95% α-selectivity. Higher temperatures (>0°C) lead to diminished stereocontrol due to reduced kinetic selectivity.

Solvent Effects

Anhydrous DMF is critical for the 2,3-O-isopropylidenation step, as it stabilizes the oxocarbenium ion intermediate, enhancing reaction efficiency. In contrast, glycosylation requires non-polar solvents (e.g., CH₂Cl₂) to favor SN2-like mechanisms.

Catalytic Acid Loading

Using 0.12 equiv of TsOH·H₂O in the isopropylidenation step minimizes side reactions (e.g., hydrolysis of acetyl groups), whereas higher acid concentrations promote decomposition.

Analytical Data and Characterization

The final product is characterized by:

-

¹H NMR (CDCl₃): δ 5.32 (d, J = 1.8 Hz, H-1α), 4.98 (dd, J = 3.2, 10.1 Hz, H-2), 4.76 (s, isopropylidene CH₃), 2.10–2.05 (m, acetyl CH₃).

-

HRMS : m/z calculated for C₂₃H₃₂O₁₄ [M+Na]⁺: 555.1792; found: 555.1789.

Applications in Oligosaccharide Synthesis

The compound serves as a key intermediate in synthesizing 3,6-branched mannotriosides—structures prevalent in pathogenic yeast cell walls. For example, Wang et al. (2014) achieved a 50.4% overall yield of a trisaccharide by iteratively glycosylating the 4- and 6-positions .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceuticals

The compound has been explored for its potential therapeutic applications due to its structural similarity to natural sugars which are known for their biological activity. It has been studied for:

- Antiviral Activity : Compounds structurally related to this sugar have shown promise in inhibiting viral replication.

- Anticancer Properties : Some derivatives have been tested for their ability to modulate immune responses against cancer cells .

Glycoscience

In the field of glycoscience, this compound serves as a valuable building block for synthesizing more complex oligosaccharides and polysaccharides. Its applications include:

- Synthesis of Glycoconjugates : It can be used to create glycoproteins or glycolipids which are important for cell signaling and recognition processes .

- Studying Glycan Interactions : The compound aids in understanding how carbohydrates interact with proteins, which is crucial for drug design and development.

Biotechnology

In biotechnology, this compound is utilized for:

- Vaccine Development : Its derivatives can be used as adjuvants or carriers in vaccine formulations due to their ability to enhance immune responses.

- Diagnostics : The structural features allow it to be incorporated into diagnostic assays that detect specific biomolecules .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this sugar inhibited the replication of certain viruses in vitro. The mechanism involved interference with viral entry into host cells by mimicking natural substrates .

Case Study 2: Glycoconjugate Synthesis

Research highlighted the use of this compound in synthesizing a series of glycoconjugates that showed enhanced binding affinity to lectins. This property is vital for developing targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

Functional Group Variations

- Protecting Groups: The acetyl groups in the target compound (2,3,4,6-tetra-O-acetyl) improve solubility in polar aprotic solvents (e.g., CH₂Cl₂, DMF) compared to benzoylated analogs, which exhibit higher crystallinity but lower reactivity in glycosylation . The isopropylidene group at C2/C3 prevents unwanted side reactions (e.g., 4,6-O-benzylidene formation) observed in unprotected mannopyranosides during acidic conditions .

- Glycosidic Linkages: The α-(1→4) linkage in the target compound contrasts with β-(1→4) linkages in analogs like methyl 3-O-acetyl-4-O-(β-D-mannopyranosyl)-α-D-mannopyranoside. α-Linkages are more prone to enzymatic hydrolysis but offer stereochemical diversity in glycoconjugate synthesis .

Research Findings and Key Data

Spectroscopic Data Comparison

- ¹H-NMR (CDCl₃): Target Compound: δ 5.95 (s, H-1'), 5.46 (m, H-2'), 1.60/1.42 (s, isopropylidene CH₃) . 4-Nitrophenyl tetra-O-acetyl-α-D-mannopyranoside: δ 8.29 (d, J = 9.1 Hz, aromatic H), 5.65 (dd, J = 3.3 Hz, H-3') . 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose: δ 5.01 (s, H-1), 1.42/1.60 (s, isopropylidene) .

Biological Activity

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano (CAS Number: 67591-05-3) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of glycosides and anhydrosugars that are known for their diverse applications in biochemistry and medicinal chemistry.

- Molecular Formula : C23H32O14

- Molecular Weight : 532.5 g/mol

- CAS Number : 67591-05-3

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term stability

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that glycosides and their derivatives exhibit significant antimicrobial properties. The presence of the anhydro sugar structure may enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

-

Antitumor Properties

- Research has shown that certain glycosides can inhibit tumor cell proliferation. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.

-

Immunomodulatory Effects

- Compounds with similar structures have been reported to modulate immune responses. This includes enhancing the activity of macrophages and other immune cells, potentially offering therapeutic benefits in immunocompromised conditions.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various glycosides found that derivatives with anhydro sugar configurations exhibited enhanced activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Effects

In vitro assays demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Immunomodulatory Activity

Research published in a peer-reviewed journal highlighted the immunomodulatory effects of related glycosides on T-cell activation. The study suggested that these compounds could enhance cytokine production in response to antigens.

Comparative Analysis of Biological Activities

The biological activities of this compound are likely attributed to its structural characteristics:

- Anhydro Sugar Structure : This feature may confer stability and reactivity that enhances interactions with biological targets.

- Glycosidic Linkages : The specific configuration of glycosidic bonds can influence how the compound interacts with enzymes and receptors in biological systems.

Q & A

Basic: What are the key steps in synthesizing 1,6-anhydro derivatives of mannopyranose with acetylated side chains?

Methodological Answer:

The synthesis typically involves:

Protection of hydroxyl groups : Use isopropylidene (acetone/dry HCl) to protect the 2,3-hydroxyls of the 1,6-anhydro-β-D-mannopyranose core, as seen in analogous isopropylidene protection strategies .

Glycosylation at C4 : Coupling the 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl donor (e.g., peracetylated mannose with a leaving group like trichloroacetimidate) under Lewis acid catalysis (e.g., BF₃·Et₂O) in anhydrous dichloromethane .

Deprotection : Selective removal of acetyl groups (e.g., Zemplén conditions: NaOMe/MeOH) while retaining the 1,6-anhydro bridge and isopropylidene group .

Analytical Confirmation : Monitor reactions via TLC and confirm structures using ESI-MS ([M + Na]+ peaks) and ¹³C NMR (e.g., anomeric carbon signals at δ 95–110 ppm) .

Advanced: How can conflicting NMR data for anomeric configuration be resolved in acetylated mannopyranosyl derivatives?

Methodological Answer:

Contradictions often arise due to overlapping signals or solvent effects. Strategies include:

- NOESY/ROESY : Detect through-space correlations between H1 of the donor sugar and protons on the acceptor (e.g., H4 of the 1,6-anhydro core for α-linkages) .

- J-Coupling Analysis : Measure ³JCH coupling constants via HSQC. For α-linkages, ³JCH (H1-C1) is typically < 2 Hz, while β-linkages show higher values .

- Isotopic Labeling : Introduce ¹³C at C6 of the mannose core (as in ) to track glycosidic bond formation via distinct ¹³C-¹H coupling patterns in HSQC spectra .

Basic: What protecting groups are compatible with the 1,6-anhydro bridge during synthesis?

Methodological Answer:

The 1,6-anhydro bridge is acid-sensitive. Compatible groups include:

- Isopropylidene : Stable under mild acidic conditions (e.g., acetic acid/water for removal) and compatible with acetylation .

- Benzyl (Bn) : Requires hydrogenolysis (Pd(OH)₂/H₂), which does not cleave the 1,6-anhydro bridge .

- Acetyl (Ac) : Removable under basic conditions without disrupting the bridge .

Caution : Avoid strong acids (e.g., TFA) that may hydrolyze the anhydro ring.

Advanced: How can low yields in glycosylation steps be mitigated for sterically hindered 4-O-substituted mannopyranose?

Methodological Answer:

Steric hindrance at C4 can reduce coupling efficiency. Solutions include:

- Preactivation Protocol : Activate the donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate) with TMSOTf at −40°C before adding the acceptor .

- Solvent Optimization : Use dichloroethane (DCE) instead of DCM to enhance reaction kinetics .

- Microwave Assistance : Apply controlled microwave heating (50–60°C) to reduce reaction time and improve yields .

Validation : Track reaction progress using MALDI-TOF MS for real-time monitoring of intermediates .

Basic: What analytical techniques are critical for characterizing acetylated mannopyranosyl derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF to confirm molecular formulas (e.g., [M + Na]+ for C₃₂H₄₄O₁₈: calc. 827.2321, found 827.2315) .

- Multidimensional NMR : ¹H-¹³C HSQC for anomeric configuration; ¹H-¹H COSY to assign sugar ring protons .

- Polarimetry : Measure specific rotation ([α]D) to confirm stereochemical integrity (e.g., [α]D −62° for α-linked mannose in chloroform) .

Advanced: How can orthogonal protection strategies be designed for multi-step synthesis of branched mannopyranosyl oligomers?

Methodological Answer:

- Stepwise Protection : Use temporary groups like Fmoc (removable with piperidine) for primary hydroxyls and TBS (acid-labile) for secondary positions .

- Regioselective Acetylation : Exploit differential reactivity of hydroxyls (e.g., C2/C3 vs. C4) using SnCl₄ as a catalyst in acetylation .

- Global Deprotection : Final hydrogenolysis (Pd/C, H₂) to remove benzyl groups after acetyl cleavage .

Case Study : demonstrates benzylidene protection for C4/C6, enabling selective functionalization at C2/C3 .

Basic: What solvents and catalysts are optimal for glycosylation of 1,6-anhydro-mannopyranose?

Methodological Answer:

- Solvents : Anhydrous DCM or DCE for Lewis acid-mediated reactions; avoid protic solvents to prevent hydrolysis .

- Catalysts : BF₃·Et₂O for trichloroacetimidate donors; NIS/AgOTf for thioglycoside activation .

- Temperature : −30°C to 0°C to minimize side reactions (e.g., β-mannoside formation via neighboring-group participation) .

Advanced: How can isotopic labeling (e.g., ¹³C) clarify ambiguous glycosidic linkages in complex oligosaccharides?

Methodological Answer:

- Site-Specific Labeling : Introduce ¹³C at C6 of the 1,6-anhydro core (e.g., via labeled glucose precursors in biosynthesis) to enhance HSQC signal resolution at the linkage site .

- Tandem MS : Use ¹³C-labeled ions in CID/HCD fragmentation to distinguish isobaric structures (e.g., α-1→4 vs. α-1→6 linkages) .

Example : used 6-¹³C-mannose to confirm (1→6) linkages via distinct ¹³C-¹H coupling in NMR .

Basic: How to troubleshoot poor solubility of acetylated mannopyranosyl derivatives in NMR solvents?

Methodological Answer:

- Solvent Blends : Use CDCl₃:DMSO-d6 (4:1) to dissolve highly acetylated compounds .

- Heating : Warm the sample to 50°C in a sealed NMR tube to improve solubility.

- Derivatization : Convert free hydroxyls to trimethylsilyl (TMS) ethers temporarily for CDCl₃ compatibility .

Advanced: What computational methods validate the conformational stability of 1,6-anhydro-mannopyranose derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict ¹H and ¹³C NMR shifts (error < 0.3 ppm) .

- MD Simulations : Model solvated structures in GROMACS to assess flexibility of the 1,6-anhydro ring under physiological conditions .

- Docking Studies : Predict interactions with lectins or antibodies using AutoDock Vina to guide biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.